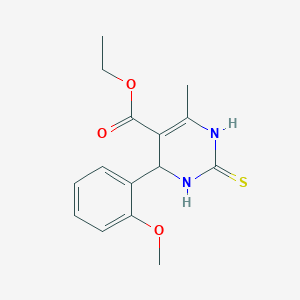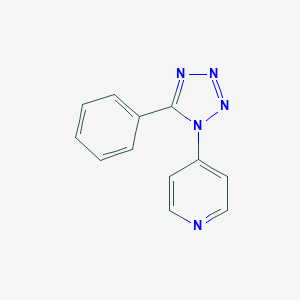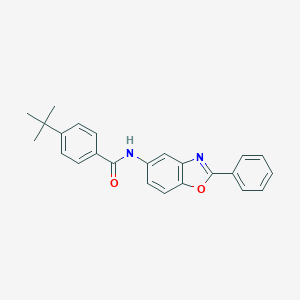![molecular formula C16H9ClFNO2 B414465 (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B414465.png)
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a fluoro-substituted benzylidene group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 4-chloroacetophenone can react with formamide under acidic conditions to form the oxazole ring.
-
Introduction of the Benzylidene Group: : The benzylidene group can be introduced via a condensation reaction between the oxazole derivative and 4-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
-
Reduction: : Reduction of the oxazole ring or the benzylidene group can yield various reduced forms of the compound, such as dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted phenyl or benzylidene derivatives.
Applications De Recherche Scientifique
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
-
Biological Research: : It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-phenyl)-4H-oxazol-5-one: Lacks the benzylidene group, which may reduce its biological activity.
4-(4-Fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro-phenyl group, which may affect its binding properties.
Uniqueness
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity. The combination of these groups with the oxazole ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H9ClFNO2 |
|---|---|
Poids moléculaire |
301.7g/mol |
Nom IUPAC |
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-5-3-11(4-6-12)15-19-14(16(20)21-15)9-10-1-7-13(18)8-2-10/h1-9H/b14-9- |
Clé InChI |
NBZBYTRKXVDUEC-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)

![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)

![2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B414399.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
![N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name)](/img/structure/B414401.png)
![4-[3-({3-Nitrobenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B414402.png)
![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)

![5-[(5-{2-Nitro-4,5-dimethylphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B414408.png)
